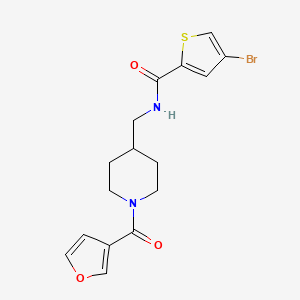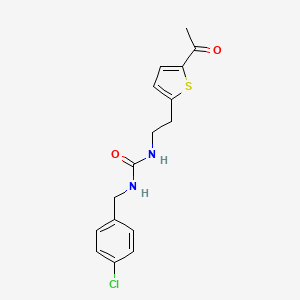
(2-Azidoethyl)diethylamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
In a study, amines with two carbon atoms in the organic chain [ethylamine (EA), diethylamine (DEA), triethylamine (TEA)] were used as precipitant agents in the synthesis of Zn,Al-LDH in molar ratio 2:1 . The solids were treated hydrothermally by conventional heating and microwave-assisted heating to improve the crystallization of the LDHs .
Molecular Structure Analysis
Amines are classified according to the number of carbon atoms bonded directly to the nitrogen atom. A primary (1°) amine has one alkyl (or aryl) group on the nitrogen atom, a secondary (2°) amine has two, and a tertiary (3°) amine has three . In the case of (2-Azidoethyl)diethylamine, there are two ethyl groups attached to the nitrogen atom; hence, the compound is a secondary amine .
Chemical Reactions Analysis
Amines, including this compound, can participate in a variety of chemical reactions. For instance, a method using high-performance liquid chromatography (HPLC) was developed to quantitatively determine the concentration of amine collectors (including dodecylamine, tetradecylamine, hexadecylamine, and octadecylamine) in a mineral flotation system .
Scientific Research Applications
Photochemistry of Aryl Azides
(2-Azidoethyl)diethylamine has been studied in the context of the photochemistry of aryl azides. For example, Shields et al. (1987) explored the photochemistry of 4-(dimethylamido)phenyl azide at room temperature, focusing on the transient absorption techniques with detection by infrared and ultraviolet spectroscopy. Their research established the intermediacy of a specific dehydroazepine, enhancing the understanding of reactions involving azides and amines, including this compound (C. J. Shields et al., 1987).
Synthesis of Antimalarial Pharmacophores
In medicinal chemistry, this compound plays a role in synthesizing novel antimalarial pharmacophores. D’hooghe et al. (2011) prepared a variety of 2-(aminomethyl)aziridines and converted them into 1,2,3-triaminopropanes using a microwave-assisted and regioselective ring opening by diethylamine. This process underlines the potential of this compound in synthesizing compounds with antimalarial activity (M. D’hooghe et al., 2011).
Protein and Peptide Extraction
In biochemistry, this compound is used in the extraction of proteins and peptides. Nolan and Teller (2006) demonstrated that diethylamine is an effective solvent for extracting Trizol-isolated proteins from various tissues. This suggests potential applications of this compound in RNA and protein extraction methods (Rebecca L. Nolan & J. Teller, 2006).
Photolysis of Aromatic Azides
Senthil and Soundararajan (1994) conducted a study on the photolysis of substituted aromatic azides in diethylamine solvent. Their research involved analyzing the molecular structures of photolysis products, highlighting the role of this compound in such chemical reactions (V. Senthil & N. Soundararajan, 1994).
Organic Synthesis
In the field of organic synthesis, this compound is utilized as a reactant or catalyst. For instance, Kulkarni et al. (2013) demonstrated its efficiency as an organocatalyst in the diastereoselective synthesis of medicinally important compounds. This reflects the versatility of this compound in organic chemistry applications (M. A. Kulkarni et al., 2013).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
2-azido-N,N-diethylethanamine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H14N4/c1-3-10(4-2)6-5-8-9-7/h3-6H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OGUPQWIGBVGEOG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CCN=[N+]=[N-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14N4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
142.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(2E)-3-{3-[4-(hexyloxy)phenyl]-1-phenyl-1H-pyrazol-4-yl}-2-[(4-methylpiperazin-1-yl)carbonyl]prop-2-enenitrile](/img/structure/B2739191.png)
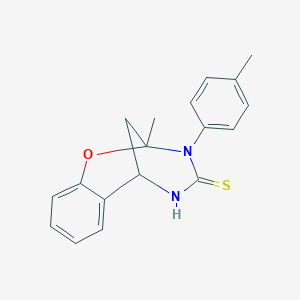
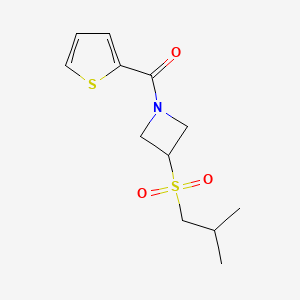


![1-[3,5-Bis(4-methoxyphenyl)-3,4-dihydropyrazol-2-yl]-2-cyclohexylsulfanylethanone](/img/structure/B2739200.png)
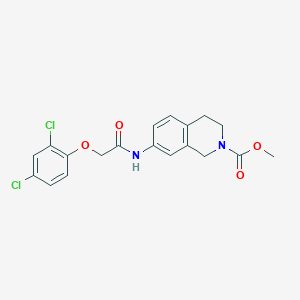
![6-Chloro-N-[(4-propan-2-yl-5-sulfanylidene-1H-1,2,4-triazol-3-yl)methyl]pyridine-3-carboxamide](/img/structure/B2739203.png)
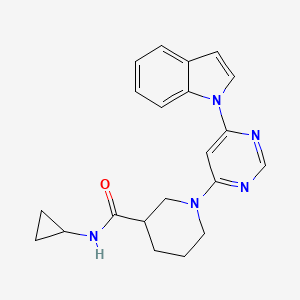
![N-(2-([2,3'-bithiophen]-5-yl)-2-hydroxyethyl)-4-(2-methyloxazol-4-yl)benzenesulfonamide](/img/structure/B2739207.png)
![N-[1-(5-Ethyl-1,2,4-oxadiazol-3-yl)cyclopentyl]prop-2-enamide](/img/structure/B2739208.png)
